8-(2-propyn-1-ylsulfonyl)quinoline
Description
Properties
IUPAC Name |
8-prop-2-ynylsulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-2-9-16(14,15)11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNLUAKCWTYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Electronic Comparisons
Substituent Effects
- 8-(2-Propynylsulfanyl)quinoline: Replacing the sulfonyl group with sulfanyl (S-linked propargyl) reduces electron withdrawal, favoring nucleophilic reactions. Annelation reactions with this compound yield fused heterocycles, demonstrating the propargyl group’s role in ring formation .
- 8-(2-Propyn-1-yloxy)quinoline: The oxygen atom in place of sulfonyl decreases electron withdrawal, altering reactivity in click chemistry. This derivative showed cytotoxicity in cancer cells (HCT-116, MCF-7) with selectivity over healthy cells, suggesting substituent-dependent bioactivity .
- 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline: The phenylsulfonyl group enhances steric bulk and lipophilicity, while the piperazinyl substituent introduces basicity. This compound is patented for antituberculosis and combination therapies, highlighting pharmacological versatility .
Electronic Properties via DFT Studies
Substituents like amino or phenyl groups at the 3rd/4th positions of quinoline significantly modulate HOMO-LUMO gaps and chemical reactivity. The sulfonyl-propargyl combination in 8-(2-propyn-1-ylsulfonyl)quinoline likely increases electrophilicity at the quinoline ring, facilitating nucleophilic attacks compared to amino-substituted analogs .
Coordination Chemistry
Ru(II) complexes with 8-(3-pyrazolyl)quinoline ligands demonstrate that substituent orientation affects steric hindrance and metal-ligand binding. The propargylsulfonyl group in this compound could influence coordination geometry or catalytic activity in metal complexes .
Data Tables
Table 1: Key Properties of Selected Quinoline Derivatives
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-(2-propyn-1-ylsulfonyl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or click chemistry. For example, 8-hydroxyquinoline can react with propargyl bromide in dry acetone under ambient conditions to introduce the propynyl group, followed by sulfonation . Optimization involves controlling temperature (e.g., room temperature for propargylation) and solvent polarity (e.g., DMF for click reactions) to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry of sulfonyl and propynyl substitutions (e.g., H NMR shifts at δ 3.5–4.0 ppm for propargyl protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 258.3) and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies impurities (e.g., using C18 columns with UV detection at 254 nm) .
Q. How does the sulfonyl group influence the compound’s stability and reactivity?
- Methodological Answer : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) . Stability studies in aqueous buffers (pH 4–9) reveal hydrolysis resistance at neutral pH but degradation under strongly acidic/basic conditions. Use anhydrous solvents (e.g., DCM) and inert atmospheres to preserve reactivity during storage .
Advanced Research Questions
Q. How can annelation reactions expand the structural diversity of this compound?
- Methodological Answer : Annelation with heterocycles (e.g., triazoles or pyrazoles) introduces fused-ring systems. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates triazole-annulated derivatives, altering electronic properties (e.g., enhanced π-π stacking for material science applications) . Reaction monitoring via TLC and DFT calculations aids in predicting regioselectivity .
Q. How can researchers reconcile contradictory data from different synthetic protocols (e.g., yield variations)?
- Methodological Answer : Systematic studies comparing solvent effects (e.g., DMF vs. THF), catalyst loading (e.g., CuI in click chemistry), and stoichiometry are essential. For example, propargylation yields drop from 85% to 60% in acetone vs. acetonitrile due to poor solubility . Statistical tools (e.g., ANOVA) and reproducibility trials (n ≥ 3) validate optimal conditions .
Q. What substituent modifications modulate the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The sulfonyl group increases binding affinity to enzyme active sites (e.g., kinase inhibition via H-bonding with Arg residues) .
- Propynyl Chain : Enhances membrane permeability in cellular assays (logP ~2.8). Comparative studies with methylsulfonyl analogs show reduced cytotoxicity (IC50 > 50 μM vs. 12 μM for propynyl) .
- Data Table :
| Substituent | LogP | IC50 (μM) | Target Affinity (Kd, nM) |
|---|---|---|---|
| Sulfonyl + Propynyl | 2.8 | 12 | 85 ± 5 |
| Sulfonyl + Methyl | 2.1 | >50 | 220 ± 10 |
Q. How does this compound interact with transition metals in coordination chemistry?
- Methodological Answer : The quinoline nitrogen and sulfonyl oxygen act as bidentate ligands for metals like Co(II) or Ru(II). For example, in trans-bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II), the Co center adopts a distorted octahedral geometry, confirmed by X-ray crystallography (bond lengths: Co–N = 2.01 Å, Co–S = 2.30 Å) . Applications include catalytic C–H activation or luminescent materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
